molecular formula C18H26FN3O3S B10934813 [4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B10934813
M. Wt: 383.5 g/mol
InChI Key: OIKHVKYFXBQZFE-UHFFFAOYSA-N
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Description

[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a piperidine ring substituted with a methylsulfonyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Introduction of the fluorobenzyl group: The fluorobenzyl group is introduced via nucleophilic substitution reactions using a fluorobenzyl halide.

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the methylsulfonyl group: The methylsulfonyl group is introduced through sulfonation reactions using methylsulfonyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the piperazine or piperidine rings.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can lead to reduced melanin production and potential therapeutic effects in conditions related to hyperpigmentation.

Comparison with Similar Compounds

[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H26FN3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C18H26FN3O3S/c1-26(24,25)22-8-6-16(7-9-22)18(23)21-12-10-20(11-13-21)14-15-2-4-17(19)5-3-15/h2-5,16H,6-14H2,1H3

InChI Key

OIKHVKYFXBQZFE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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